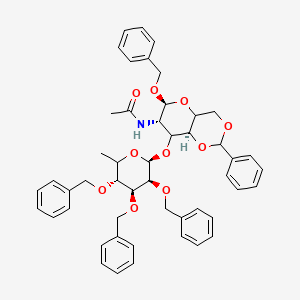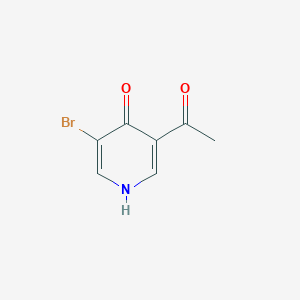
CID 137947103
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. Phosphine ligands are crucial in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” typically involves the reaction of diphenylphosphine with a suitable chiral precursor. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux conditions
- Catalysts: Palladium or nickel catalysts
Industrial Production Methods
Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” undergoes various types of reactions, including:
Oxidation: Formation of phosphine oxides
Reduction: Conversion to phosphine hydrides
Substitution: Ligand exchange reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Transition metal complexes (e.g., palladium, platinum)
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes.
Aplicaciones Científicas De Investigación
“S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral compounds
Biology: Employed in the study of enzyme mimetics and bioinorganic chemistry
Medicine: Investigated for its potential in drug development and delivery systems
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which “S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” exerts its effects involves the coordination to metal centers, forming stable complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various catalytic reactions
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in asymmetric synthesis
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Another chiral phosphine ligand used in catalysis
Uniqueness
“S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM” is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals.
Propiedades
Fórmula molecular |
C38H32O2P2S |
|---|---|
Peso molecular |
614.7 g/mol |
InChI |
InChI=1S/C38H32O2P2.S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3; |
Clave InChI |
OIYITAWAXLPLOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.[S] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12342618.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12342634.png)
![2-(3,4-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12342640.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)



![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)
